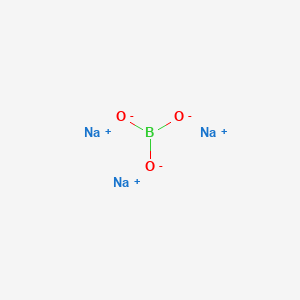

Boric acid, sodium salt

概要

説明

Boric acid, sodium salt, also known as sodium borate, is a chemical compound that is widely used in various industries, including agriculture, cosmetics, and pharmaceuticals. This compound is a combination of boric acid and sodium hydroxide, which creates a white crystalline powder. Boric acid, sodium salt has several scientific research applications due to its unique properties and mechanisms of action.

科学的研究の応用

1. Industrial Applications

Boric acid is utilized in various industries, including pharmaceuticals, glass, and ceramics. Its production often involves the addition of sulfuric acid to calcium–sodium borate, leading to crystallization upon cooling. The process generates by-products like sodium sulfate, which can be recovered and recycled, reducing waste and enhancing efficiency (Valdez et al., 2014).

2. Leather Preservation

Boric acid-based preservation systems have been explored as alternatives to sodium chloride for animal skin preservation. These systems, evaluated in various parameters like volatile nitrogen content and bacterial count, showed efficient preservation capabilities, offering a viable option for reducing pollution from traditional salt curing methods (Kanagaraj et al., 2005).

3. Heat Transfer Enhancement

In nuclear power plants, boric acid is used alongside tri-sodium phosphate (TSP) to control pH levels. Studies on the effects of these substances on critical heat flux (CHF) enhancement have shown significant improvements, suggesting potential applications in optimizing heat transfer processes (Lee et al., 2010).

4. Methane Hydrate Formation

Boric acid has been identified as an effective promoter for methane hydrate formation under static conditions. This discovery of its use in enhancing methane uptake kinetics opens up new avenues for energy storage and transportation (Zeng et al., 2020).

5. Analytical Chemistry Applications

Boric acid plays a role in analytical chemistry, such as in the spectrophotometric detection of o-dihydroxyl groups in flavonoid compounds. It specifically reacts with these groups, causing a shift in the absorption spectrum, which is useful for analytical purposes (Jurd, 1956).

6. Flame Retardant in Textiles

特性

CAS番号 |

1333-73-9 |

|---|---|

製品名 |

Boric acid, sodium salt |

分子式 |

BNa3O3 |

分子量 |

127.78 g/mol |

IUPAC名 |

trisodium;borate |

InChI |

InChI=1S/BO3.3Na/c2-1(3)4;;;/q-3;3*+1 |

InChIキー |

BSVBQGMMJUBVOD-UHFFFAOYSA-N |

SMILES |

B([O-])([O-])[O-].[Na+].[Na+].[Na+] |

正規SMILES |

B([O-])([O-])[O-].[Na+].[Na+].[Na+] |

その他のCAS番号 |

1333-73-9 |

物理的記述 |

Liquid |

ピクトグラム |

Irritant; Health Hazard |

同義語 |

Boric acid, sodium salt |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。